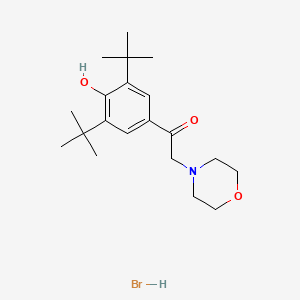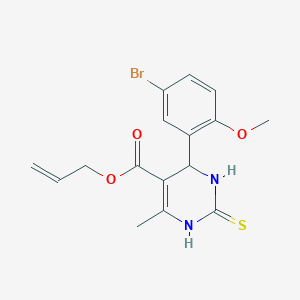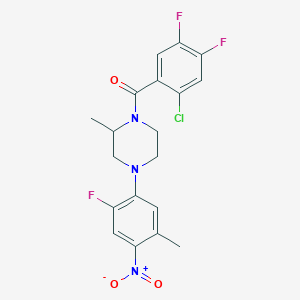
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide
Overview
Description
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide, also known as BHTM, is a synthetic compound that has been widely used in scientific research. It is a potent antioxidant and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Thermochromic Properties and Synthesis Methods
Research into the synthesis and properties of novel sterically hindered cyclohexadienes, including compounds similar in structure to the one , reveals significant interest in the development of materials with unique thermochromic properties. These properties are observed in solutions and are attributed to the dissociation of the compound into components like morpholine and diphenoxyquinone. This behavior suggests potential applications in smart materials and sensors that respond to temperature changes (Komissarov et al., 1991).
Advanced Synthetic Routes
The exploration of microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich Reaction demonstrates the potential for efficient and environmentally benign methodologies in creating complex organic molecules. These synthetic advances could lead to more effective routes for producing pharmaceuticals and other valuable chemicals (Aljohani et al., 2019).
Novel Morpholine Derivatives Synthesis
The development of novel synthetic pathways for cis-3,5-disubstituted morpholine derivatives showcases the compound's relevance in creating intermediates for pharmaceutical synthesis. These methodologies open avenues for the synthesis of compounds with potential biological activity and applications in drug development (D’hooghe et al., 2006).
Material Science and Catalysis
Investigations into the structural, spectral, and electrochemical properties of mononuclear manganese(II) and zinc(II) complexes highlight the role of similar compounds in catalysis and material science. Such research could lead to applications in catalytic processes, renewable energy, and the development of new materials with specific electronic properties (Chai et al., 2017).
properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.BrH/c1-19(2,3)15-11-14(12-16(18(15)23)20(4,5)6)17(22)13-21-7-9-24-10-8-21;/h11-12,23H,7-10,13H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUMXPHGGVBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2CCOCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B4058320.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4058324.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4058337.png)
![5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-3-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4058344.png)

![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4058367.png)
![2-(4-chlorophenyl)-4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B4058374.png)

![1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4058389.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-N-(2-furylmethyl)propanamide](/img/structure/B4058403.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)
![methyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4058423.png)
